molecular formula C15H29ClO3 B583497 1-Chloro-3-hydroxypropan-2-YL dodecanoate CAS No. 1329647-11-1

1-Chloro-3-hydroxypropan-2-YL dodecanoate

Cat. No. B583497
CAS RN: 1329647-11-1
M. Wt: 292.844
InChI Key: VMJJFRKQHWIEOL-UHFFFAOYSA-N
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Description

1-Chloro-3-hydroxypropan-2-YL dodecanoate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a derivative of dodecanoic acid, and its synthesis method involves the reaction of dodecanoic acid with chloroacetyl chloride and sodium hydroxide.

Mechanism of Action

The mechanism of action of 1-Chloro-3-hydroxypropan-2-YL dodecanoate involves its interaction with acyl-CoA synthetase. This interaction leads to the formation of a complex between the compound and the enzyme, which results in the activation of the enzyme. The activated enzyme then catalyzes the conversion of the compound into its corresponding fatty acid ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Chloro-3-hydroxypropan-2-YL dodecanoate are not well understood. However, it is believed that the compound may have potential applications in the treatment of various metabolic disorders such as obesity, diabetes, and dyslipidemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Chloro-3-hydroxypropan-2-YL dodecanoate for lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple reaction conditions and is readily available. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-Chloro-3-hydroxypropan-2-YL dodecanoate. One potential area of research is in the development of new synthetic methods for the compound that improve its yield and purity. Another area of research is in the investigation of the compound's potential applications in the treatment of metabolic disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its mechanism of action.

Synthesis Methods

The synthesis of 1-Chloro-3-hydroxypropan-2-YL dodecanoate involves the reaction of dodecanoic acid with chloroacetyl chloride and sodium hydroxide. The reaction process results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

1-Chloro-3-hydroxypropan-2-YL dodecanoate has been shown to have potential applications in various scientific research fields. One of the most promising applications is in the field of biochemistry, where it can be used as a substrate for the enzyme acyl-CoA synthetase. This enzyme plays a crucial role in fatty acid metabolism and is involved in the synthesis of fatty acid esters.

properties

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJJFRKQHWIEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857924
Record name 1-Chloro-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1329647-11-1
Record name 1-Chloro-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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